2-Chloro-4-cyclopropoxy-5-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-cyclopropoxy-5-nitropyridine is a chemical compound with the molecular formula C8H7ClN2O3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chlorine atom, a cyclopropoxy group, and a nitro group attached to the pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-cyclopropoxy-5-nitropyridine typically involves the nitration of 2-chloro-4-cyclopropoxypyridine. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 5-position of the pyridine ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-cyclopropoxy-5-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide, potassium tert-butoxide, or amines in the presence of a base.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) with hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of substituted pyridines with different functional groups.
Reduction: Formation of 2-chloro-4-cyclopropoxy-5-aminopyridine.
Oxidation: Formation of various oxidized pyridine derivatives.
Scientific Research Applications
2-Chloro-4-cyclopropoxy-5-nitropyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Chloro-4-cyclopropoxy-5-nitropyridine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The compound may also inhibit specific enzymes or receptors, leading to its biological effects. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-nitropyridine
- 2-Chloro-5-nitropyridine
- 2-Chloro-3-nitropyridine
Uniqueness
2-Chloro-4-cyclopropoxy-5-nitropyridine is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and biological properties compared to other chloronitropyridine derivatives. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C8H7ClN2O3 |
---|---|
Molecular Weight |
214.60 g/mol |
IUPAC Name |
2-chloro-4-cyclopropyloxy-5-nitropyridine |
InChI |
InChI=1S/C8H7ClN2O3/c9-8-3-7(14-5-1-2-5)6(4-10-8)11(12)13/h3-5H,1-2H2 |
InChI Key |
HKUHZBAAMJUAHS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=NC=C2[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.